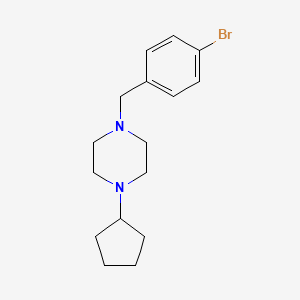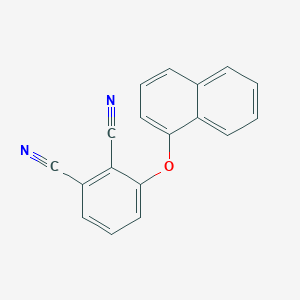![molecular formula C17H14F3N5O3 B10888798 N'-{[(3-methoxyphenyl)carbonyl]oxy}-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B10888798.png)
N'-{[(3-methoxyphenyl)carbonyl]oxy}-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O~3~-(3-METHOXYBENZOYL)-5-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOHYDROXIMAMIDE is a complex organic compound that features a trifluoromethyl group, a methoxybenzoyl group, and a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O3-(3-METHOXYBENZOYL)-5-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOHYDROXIMAMIDE typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura cross-coupling reaction, which is used to introduce the trifluoromethyl group onto the pyrazolo[1,5-a]pyrimidine core . This reaction is performed under microwave-assisted conditions to enhance efficiency and yield .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production time.
Chemical Reactions Analysis
Types of Reactions
O~3~-(3-METHOXYBENZOYL)-5-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOHYDROXIMAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the trifluoromethyl and methoxybenzoyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron compounds for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki–Miyaura cross-coupling reaction typically yields arylated derivatives of the pyrazolo[1,5-a]pyrimidine core .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. Preliminary studies have shown that some derivatives exhibit micromolar IC50 values against monoamine oxidase B, an important target in the field of neurodegenerative disorders .
Medicine
In medicinal chemistry, the trifluoromethyl group is known to enhance the pharmacokinetic properties of drug molecules. Therefore, this compound and its derivatives are being explored for their potential therapeutic applications .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of O3-(3-METHOXYBENZOYL)-5-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOHYDROXIMAMIDE involves its interaction with specific molecular targets. For instance, its derivatives that inhibit monoamine oxidase B do so by binding to the enzyme’s active site, thereby preventing the breakdown of neurotransmitters . This interaction is facilitated by the compound’s unique structural features, including the trifluoromethyl and methoxybenzoyl groups.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one: This compound is structurally similar and is used as a precursor in the synthesis of O3-(3-METHOXYBENZOYL)-5-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOHYDROXIMAMIDE.
7-Difluoromethylpyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in the substitution pattern, which affects their chemical and biological properties.
Uniqueness
The uniqueness of O3-(3-METHOXYBENZOYL)-5-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOHYDROXIMAMIDE lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C17H14F3N5O3 |
|---|---|
Molecular Weight |
393.32 g/mol |
IUPAC Name |
[(E)-[amino-[5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methylidene]amino] 3-methoxybenzoate |
InChI |
InChI=1S/C17H14F3N5O3/c1-9-6-13(17(18,19)20)25-15(23-9)12(8-22-25)14(21)24-28-16(26)10-4-3-5-11(7-10)27-2/h3-8H,1-2H3,(H2,21,24) |
InChI Key |
UQEHMNJEWJXKMF-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NC2=C(C=NN2C(=C1)C(F)(F)F)/C(=N\OC(=O)C3=CC(=CC=C3)OC)/N |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)C(F)(F)F)C(=NOC(=O)C3=CC(=CC=C3)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(4-Bromobenzyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B10888720.png)

![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B10888736.png)
![3-(2-chlorophenyl)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B10888737.png)
![(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-1-(2-fluorophenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B10888738.png)
![methyl 1-{[(4-{[(E)-(2-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B10888739.png)
![(2E,2'E)-N,N'-(methanediyldicyclohexane-4,1-diyl)bis[3-(4-fluorophenyl)prop-2-enamide]](/img/structure/B10888742.png)

![1-[4-(5-Bromo-2-methoxybenzyl)piperazin-1-yl]-2-(4-bromophenoxy)ethanone](/img/structure/B10888753.png)
![Propan-2-yl 2-{[(5-bromofuran-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10888754.png)

![N-(1-benzyl-1H-pyrazol-3-yl)-5-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-1,3,4-thiadiazol-2-amine](/img/structure/B10888768.png)
![7-phenyl-2-{5-[(4-propylphenoxy)methyl]furan-2-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10888769.png)
![7-(3-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10888771.png)
